

# **AZD-5991** and cardiac toxicity troponin elevation

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |          |           |  |
|----------------------|----------|-----------|--|
| Compound Name:       | AZD-5991 |           |  |
| Cat. No.:            | B3421375 | Get Quote |  |

# **AZD-5991 Technical Support Center**

This technical support guide provides researchers, scientists, and drug development professionals with essential information regarding **AZD-5991**, with a specific focus on the observed cardiac toxicity and troponin elevation.

# Frequently Asked Questions (FAQs)

Q1: What is AZD-5991 and what is its mechanism of action?

AZD-5991 is a potent and selective inhibitor of Myeloid Cell Leukemia-1 (MCL-1), an anti-apoptotic protein belonging to the B-cell lymphoma-2 (BCL-2) family.[1][2][3] As a BCL-2 homology 3 (BH3) mimetic, AZD-5991 binds directly to MCL-1 with high affinity.[1][4][5] This action prevents MCL-1 from sequestering pro-apoptotic proteins (like BAK and BAX), thereby freeing them to initiate the intrinsic apoptotic pathway, leading to cancer cell death.[3][5] Preclinical studies have demonstrated that AZD-5991 induces rapid, time- and concentration-dependent apoptosis in cell lines of multiple myeloma (MM) and acute myeloid leukemia (AML). [1][2][4]





Click to download full resolution via product page

Caption: Mechanism of AZD-5991 action.

Q2: What is the link between MCL-1 inhibition and cardiac function?

MCL-1 is essential for the survival and normal function of cardiomyocytes (heart muscle cells). [6][7] It plays a critical role in maintaining mitochondrial homeostasis.[1] Inhibition of MCL-1 can disrupt mitochondrial dynamics within these cells, potentially leading to impaired cardiac function and cell death.[1][6][8] Preclinical studies involving cardiac-specific deletion of the Mcl-1 gene in mice resulted in a rapidly fatal dilated cardiomyopathy, characterized by abnormal mitochondrial structure and defective respiration.[6][8] This suggests that the on-target inhibition of MCL-1 by drugs like **AZD-5991** is the likely cause of the observed cardiotoxicity.

Q3: What cardiac-related adverse events were observed in the clinical trial for AZD-5991?



The Phase 1 first-in-human study of **AZD-5991**, administered as both a monotherapy and in combination with venetoclax, was terminated due to concerns over cardiac toxicity.[9][10][11] The primary cardiac-related finding was asymptomatic elevation of cardiac troponin I or T.[12] [13] One patient experienced myocarditis (inflammation of the heart muscle).[10][13] Additionally, a cardiac arrest was reported as one of four deaths due to adverse events during the trial, though it was not directly attributed to **AZD-5991**.[4][12][13]

Q4: How frequent was troponin elevation in patients treated with AZD-5991?

Initial analysis reported asymptomatic elevations of troponin I or T in 8 out of 78 patients (10.3%).[4][12][13] However, a more detailed post-hoc retrospective analysis using a high-sensitivity troponin T assay on stored samples revealed a much higher incidence.[4][12][13] This analysis showed that 83.1% (54 out of 65) of patients had elevated troponin T levels after the first cycle of treatment.[1][4][12][13] Interestingly, a significant portion of patients (45.2%, or 14 out of 31) had elevated troponin T even before receiving their first dose of **AZD-5991**, highlighting potential underlying cardiac stress in this patient population.[4][9][12][13]

# **Troubleshooting Guide**

Issue: Unexpectedly high baseline troponin levels in experimental subjects.

Possible Cause: Patients with relapsed or refractory hematologic malignancies may have underlying cardiac stress that is not clinically apparent.[9] The Phase 1 trial of **AZD-5991** found that nearly half of the patients in a retrospective analysis had elevated troponin T at baseline, before any drug administration.[4][12][13]

## Recommended Action:

- Baseline Screening: Implement baseline cardiac monitoring for all subjects, including highsensitivity troponin assays (e.g., hs-cTnT).
- Inclusion/Exclusion Criteria: Consider establishing a maximum permissible baseline troponin level in your study's inclusion criteria.
- Risk Factor Analysis: Although no association was found between elevated troponin and cardiovascular risk factors in the AZD-5991 trial, it is still prudent to document and analyze these factors.[1][12][13]



Issue: Observing troponin elevation following administration of an MCL-1 inhibitor.

Possible Cause: This is a potential on-target effect of MCL-1 inhibition in cardiomyocytes.[1] The inhibition of MCL-1 disrupts mitochondrial function, leading to cardiomyocyte injury and the release of troponin into the bloodstream.[1][6] The **AZD-5991** trial noted a dose-dependent increase in troponin release.[10]

### Recommended Action:

- Serial Monitoring: Conduct frequent and systematic monitoring of cardiac troponin levels throughout the treatment cycle, especially after each dose.
- Multi-Modal Assessment: Do not rely on troponin levels alone. Supplement with other cardiac safety assessments, such as electrocardiograms (ECGs), echocardiograms, and cardiac MRIs, to evaluate cardiac function and detect any structural changes.[4][13]
- Establish DLT Criteria: Define clear dose-limiting toxicity (DLT) criteria related to cardiac
  events. The AZD-5991 trial defined a DLT as grade ≥2 cardiac events, or any troponin
  elevation associated with clinical symptoms, ECG changes, or other objective clinical
  findings.[4][13]

# Data and Protocols Summary of Troponin Elevation Data (Phase 1 Study)



| Parameter                                                          | Monotherapy<br>Cohort (n=61) | Combination<br>Cohort (n=17) | Total (N=78)     | Reference   |
|--------------------------------------------------------------------|------------------------------|------------------------------|------------------|-------------|
| Patients with Asymptomatic Troponin I/T Elevation (Initial Report) | Not specified                | Not specified                | 8 (10.3%)        | [4][12][13] |
| Post-Hoc High-<br>Sensitivity<br>Troponin T<br>Analysis            |                              |                              |                  |             |
| Patients with Elevated Baseline Troponin T                         | 6                            | 8                            | 14 of 31 (45.2%) | [4]         |
| Patients with Post-Dose Elevated Troponin T (at or after Cycle 1)  | 40                           | 14                           | 54 of 65 (83.1%) | [4][12]     |

## **Experimental Protocols**

- 1. Phase 1 Clinical Trial Protocol for Cardiac Safety Monitoring
- Objective: To assess the safety and tolerability of AZD-5991, with a focus on cardiac toxicity.
- · Methodology:
  - Patient Population: Patients with relapsed or refractory hematologic malignancies.[1][12]
  - Treatment Regimen: Intravenous AZD-5991 in escalating doses, administered either once or twice weekly in 3-week cycles, as monotherapy or in combination with venetoclax.[1]
     [12][13]

# Troubleshooting & Optimization





- Safety Assessments:
  - Standard Monitoring: Regular monitoring of adverse events (AEs). The most common non-cardiac AEs were diarrhea, nausea, and vomiting.[4][12][13]
  - Cardiac-Specific Monitoring:
    - Regular collection of blood samples for cardiac biomarker analysis (Troponin I and T).
    - Electrocardiograms (ECGs) at baseline and specified intervals during treatment.
    - Echocardiograms and/or cardiac MRIs for patients with suspected cardiac AEs.[4][13]
- Post-Hoc Analysis: A retrospective analysis was performed on stored pharmacokinetic
   (PK) samples using a high-sensitivity troponin T assay to further investigate the incidence of troponin elevation.[4]
- 2. Preclinical Workflow for Cardiotoxicity Assessment of MCL-1 Inhibitors

This workflow outlines a potential strategy for evaluating the cardiotoxicity of novel MCL-1 inhibitors during preclinical development.





Click to download full resolution via product page

Caption: Preclinical workflow for cardiotoxicity assessment.



## **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. A Phase 1 First-in-Human Study of the MCL-1 Inhibitor AZD5991 in Patients with Relapsed/Refractory Hematologic Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. AZD5991 [openinnovation.astrazeneca.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. selleckchem.com [selleckchem.com]
- 6. Deletion of MCL-1 causes lethal cardiac failure and mitochondrial dysfunction PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. youtube.com [youtube.com]
- 10. m.youtube.com [m.youtube.com]
- 11. mdnewsline.com [mdnewsline.com]
- 12. A Phase 1 First-in-Human Study of the MCL-1 Inhibitor AZD5991 in Patients with Relapsed/Refractory Hematologic Malignancies. [escholarship.org]
- 13. aacrjournals.org [aacrjournals.org]
- To cite this document: BenchChem. [AZD-5991 and cardiac toxicity troponin elevation].
   BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3421375#azd-5991-and-cardiac-toxicity-troponin-elevation]

### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide





accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com